molecular formula C21H21F3N2O4 B2745748 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea CAS No. 1421517-11-4

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Cat. No.: B2745748
CAS No.: 1421517-11-4
M. Wt: 422.404
InChI Key: OJOCEIJRDNQUHT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxybenzyl group and a 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl substituent. The but-2-yn-1-yl linker introduces rigidity, which may influence conformational stability and target binding. The trifluoromethylphenoxy moiety contributes electron-withdrawing effects, likely affecting electronic distribution and metabolic stability .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O4/c1-28-18-9-8-15(12-19(18)29-2)14-26-20(27)25-10-3-4-11-30-17-7-5-6-16(13-17)21(22,23)24/h5-9,12-13H,10-11,14H2,1-2H3,(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCEIJRDNQUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Alkyne Addition: The benzyl intermediate is then subjected to a Sonogashira coupling reaction with 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl bromide to form the alkyne derivative.

    Urea Formation: Finally, the alkyne derivative is reacted with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Thiazole-Piperazine Urea Derivatives ()

Compounds 11a–11o from Molecules (2013) share a urea core but differ in substituents. For example:

  • 11e : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (ESI-MS m/z: 534.1).
  • 11k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (m/z: 568.2).

These compounds feature a thiazole-piperazine-hydrazinyl-oxoethyl side chain, absent in the target compound. The thiazole ring enables π-π interactions, while the piperazine moiety introduces flexibility and basicity. In contrast, the target compound’s butynyl linker and dimethoxybenzyl group prioritize rigidity and lipophilicity, suggesting divergent pharmacokinetic profiles .

Pyrrolidinyl Urea Derivatives ()

1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea includes a pyrrolidinyl-dioxo group and multiple methoxy substituents. The pyrrolidinyl ring introduces conformational constraints distinct from the target compound’s alkyne linker. Fluorophenyl and methoxyphenyl groups may enhance solubility but reduce metabolic stability compared to the trifluoromethylphenoxy group in the target compound .

Physicochemical Properties

Property Target Compound 11e () Compound
Molecular Weight (Da) ~467 (estimated) 534.1 ~600 (estimated)
Key Substituents 3,4-Dimethoxybenzyl, CF₃ Thiazole-piperazine, CF₃ Pyrrolidinyl-dioxo, F, OMe
Lipophilicity (LogP) High (dimethoxybenzyl) Moderate (thiazole) Moderate (fluorophenyl)
Rigidity High (alkyne linker) Moderate (piperazine) High (pyrrolidinyl)

The target compound’s higher lipophilicity may favor blood-brain barrier penetration, whereas 11e’s thiazole-piperazine group could enhance aqueous solubility.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic compound with potential therapeutic applications. Its unique structure, which includes both a dimethoxybenzyl moiety and a trifluoromethyl group, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H19F3N2O3C_{19}H_{19}F_3N_2O_3. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

Anticancer Properties

Research indicates that compounds containing urea linkages often exhibit anticancer activity. The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
  • Mechanism of Action : The compound may interact with specific cellular targets such as kinases involved in cell cycle regulation.

Antimicrobial Activity

The presence of both dimethoxy and trifluoromethyl groups in the structure enhances the compound's interaction with microbial membranes, potentially leading to:

  • Broad-Spectrum Antimicrobial Effects : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Similar compounds have shown efficacy against various fungal strains, suggesting potential for further investigation in antifungal applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the urea linkage and aromatic substitutions can significantly impact its pharmacological profile.

Structural FeatureEffect on Activity
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Dimethoxy SubstituentsEnhances electronic properties, improving binding affinity to targets
Urea LinkageCritical for anticancer and antimicrobial activity

Case Studies

Several studies have investigated similar compounds with analogous structures:

  • Anticancer Activity : A study on N-benzyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of urea-based compounds in oncology .
  • Antimicrobial Efficacy : Research on triazole derivatives has shown promising results against resistant bacterial strains, indicating that modifications similar to those in our compound could yield effective antimicrobial agents .

Q & A

Basic: What are the recommended methods for synthesizing 1-(3,4-Dimethoxybenzyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Prepare the alkyne-containing intermediate (e.g., 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine) via nucleophilic substitution under inert conditions .
  • Step 2: React the amine intermediate with an isocyanate derivative of 3,4-dimethoxybenzyl using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane .
  • Optimization Tips:
    • Use high-purity reagents and controlled temperatures (0–25°C) to minimize side reactions.
    • Employ chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) for purification .
    • Monitor reaction progress via TLC and adjust stoichiometric ratios (amine:isocyanate ≈ 1:1.05) to maximize yield .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C), alkyne protons (δ ~2.5–3.5 ppm), and urea carbonyl (δ ~155–160 ppm) .
    • ¹⁹F NMR: Confirm the presence and environment of the CF₃ group (δ ~−60 to −70 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₂₁H₂₀F₃N₂O₄: ~433.14 g/mol) with <2 ppm error .
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases, GPCRs, or enzymes (e.g., carbonic anhydrase) based on structural analogs with known activity .
  • Assay Types:
    • Enzyme Inhibition: Use fluorescence polarization or calorimetry to measure IC₅₀ values .
    • Cell-Based Assays: Test antiproliferative effects in cancer lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 µM concentrations .
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Core Modifications:
    • Vary the benzyl group (e.g., replace 3,4-dimethoxy with halogenated or alkylated analogs) .
    • Modify the alkyne linker length or replace the phenoxy group with heterocycles (e.g., pyridine) .
  • Functional Assays:
    • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Correlate electronic effects (e.g., CF₃ electron-withdrawing capacity) with activity trends .
  • Data Analysis: Use multivariate regression to identify key physicochemical descriptors (logP, polar surface area) influencing potency .

Advanced: What strategies are recommended to elucidate the compound’s mechanism of action (MoA) in complex biological systems?

Methodological Answer:

  • Target Identification:
    • Perform pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS for protein identification .
    • Use CRISPR-Cas9 knockout models to validate target dependency .
  • Pathway Analysis:
    • Conduct transcriptomic (RNA-seq) or phosphoproteomic profiling to map signaling perturbations .
    • Compare results with known inhibitors (e.g., mTOR or MAPK pathway blockers) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Experimental Replication:
    • Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
    • Validate purity (>98%) and solubility (use DMSO stocks <0.1% v/v) .
  • Meta-Analysis:
    • Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to identify outliers .
    • Investigate batch-to-batch synthesis differences (e.g., isomer ratios) via LC-MS .

Advanced: What formulation strategies address poor aqueous solubility during in vivo studies?

Methodological Answer:

  • Excipient Screening: Test cyclodextrins (e.g., HP-β-CD) or lipid-based carriers (e.g., DSPE-PEG) to enhance solubility .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the urea moiety for pH-dependent release .
  • Pharmacokinetic Profiling: Measure bioavailability in rodent models using LC-MS/MS and adjust dosing regimens .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma .
  • LC-MS/MS Validation:
    • Establish linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
    • Include stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-urea analogs) .

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